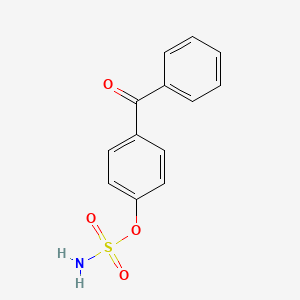

(4-benzoylphenyl) sulfamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-benzoyl-phényl ester d'acide sulfamique est un composé organique appartenant à la classe des esters sulfamiques. Ces composés sont caractérisés par la présence d'un groupe acide sulfamique lié à un groupement ester benzoyl-phényle. Les esters d'acide sulfamique sont connus pour leurs applications diverses dans divers domaines, notamment la chimie, la biologie et l'industrie.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 4-benzoyl-phényl ester d'acide sulfamique implique généralement la réaction de l'acide sulfamique avec le 4-benzoyl-phénol en présence d'un agent déshydratant. Une méthode courante consiste à utiliser la dicyclohexylcarbodiimide (DCC) comme agent de couplage, ce qui facilite la formation de la liaison ester entre l'acide sulfamique et le phénol. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane, dans des conditions douces .

Méthodes de production industrielle

La production industrielle d'esters d'acide sulfamique implique souvent des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, la purification du produit final peut impliquer des techniques telles que la recristallisation ou la chromatographie pour garantir une pureté élevée.

Analyse Des Réactions Chimiques

Sulfamoylation with Sulfamoyl Chloride

4-Benzoylphenol reacts with sulfamoyl chloride (generated in situ) under anhydrous conditions. The reaction proceeds in N,N-dimethylacetamide (DMA) at 40°C for 3.5 hours, followed by purification via column chromatography .

-

Sulfamoyl chloride is generated by reacting chlorosulfonic acid with ammonium chloride in DMA.

-

4-Benzoylphenol is added to the sulfamoyl chloride solution and stirred overnight.

-

The product is precipitated in water, filtered, and purified (yield: 70–85%).

Alternative Routes

-

Microwave-Assisted Synthesis : Reactions in flow reactors with triethylamine (TEA) as a base achieve faster conversion (2 hours) in dichloromethane/water systems .

-

Base-Mediated Reactions : Potassium carbonate in acetone facilitates sulfamoylation at reflux temperatures, yielding 80–95% product .

Sulfamoylation Reaction Optimization

Reaction conditions significantly impact efficiency:

| Condition | Reagents | Time | Yield | Source |

|---|---|---|---|---|

| Anhydrous DMA | Sulfamoyl chloride | 3.5 h | 82% | |

| Flow reactor (DCM/H₂O) | TEA, ACl (acryloyl chloride) | 2 h | 95% | |

| K₂CO₃ in acetone | BHT (stabilizer) | 2 h | 89% |

Key Observations :

-

Flow reactors reduce side reactions (e.g., hydrolysis) due to precise mixing .

-

Steric hindrance from the benzoyl group slows sulfamoylation, necessitating elevated temperatures.

Hydrolysis and Stability

(4-Benzoylphenyl) sulfamate undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

In 1M HCl at 60°C, the sulfamate bond cleaves to regenerate 4-benzoylphenol and sulfamic acid.

Basic Hydrolysis

In NaOH (pH >10), the compound degrades to 4-benzoylphenol and sulfate ions. Hydrolysis rates increase with temperature (t₁/₂ = 2 hours at 80°C).

Stability Data :

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1 (HCl, 60°C) | Cleavage to 4-benzoylphenol | 4 h |

| pH 12 (NaOH, 80°C) | Complete decomposition | 2 h |

| Aqueous buffer (pH 7) | Stable for >48 h at 25°C | - |

Enzymatic Reactions

This compound acts as a steroid sulfatase (STS) inhibitor , blocking the hydrolysis of steroid sulfates (e.g., estrone sulfate).

Mechanism :

-

The sulfamate group mimics the sulfate ester substrate, binding irreversibly to the enzyme’s active site.

-

IC₅₀ values in MCF-7 breast cancer cells: 0.21 nM (vs. 1.06 nM for Irosustat, a reference inhibitor) .

Derivatization Reactions

The benzoyl moiety enables further functionalization:

Esterification

Reacts with acyl chlorides (e.g., acryloyl chloride) in dichloromethane/TEA to form acrylate derivatives .

Nucleophilic Substitution

The sulfamate group participates in SN2 reactions with alkyl halides, yielding N-alkyl sulfamates .

Analytical Characterization

Applications De Recherche Scientifique

Le 4-benzoyl-phényl ester d'acide sulfamique a plusieurs applications en recherche scientifique :

Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique et la modification des protéines.

Médecine : Les applications potentielles comprennent le développement de produits pharmaceutiques et d'agents thérapeutiques.

Industrie : Il est utilisé dans la production de polymères, de revêtements et d'adhésifs.

Mécanisme d'action

Le mécanisme d'action du 4-benzoyl-phényl ester d'acide sulfamique implique son interaction avec les nucléophiles, conduisant à la rupture de la liaison ester. Dans les réactions d'hydrolyse, l'eau agit comme un nucléophile, attaquant l'atome de soufre et entraînant la formation d'acide sulfamique et de phénol . La réactivité du composé est influencée par les propriétés électroniques et stériques des substituants sur le groupement benzoyl-phényle.

Mécanisme D'action

The mechanism of action of sulfamic acid 4-benzoyl-phenyl ester involves its interaction with nucleophiles, leading to the cleavage of the ester bond. In hydrolysis reactions, water acts as a nucleophile, attacking the sulfur atom and resulting in the formation of sulfamic acid and phenol . The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the benzoyl-phenyl moiety.

Comparaison Avec Des Composés Similaires

Composés similaires

4-benzoyl-phényl ester d'acide benzoïque : Structure similaire mais dépourvu du groupe acide sulfamique.

Esters de phénylsulfamate : Partage du groupement acide sulfamique mais diffère dans le composant ester.

Unicité

Le 4-benzoyl-phényl ester d'acide sulfamique est unique en raison de la présence à la fois des groupes acide sulfamique et ester benzoyl-phényle, qui confèrent une réactivité et des applications distinctes. Sa capacité à subir diverses réactions chimiques et son utilité dans divers domaines en font un composé précieux en recherche scientifique et dans l'industrie.

Propriétés

Formule moléculaire |

C13H11NO4S |

|---|---|

Poids moléculaire |

277.30 g/mol |

Nom IUPAC |

(4-benzoylphenyl) sulfamate |

InChI |

InChI=1S/C13H11NO4S/c14-19(16,17)18-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H,(H2,14,16,17) |

Clé InChI |

LWUJBMNPWUQTGS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OS(=O)(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.